Longiborneol

Description

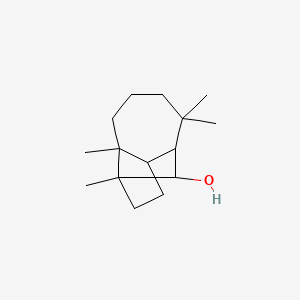

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecan-8-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)10-6-9-15(14,4)12(16)11(10)13/h10-12,16H,5-9H2,1-4H3 |

InChI Key |

MNNFKQAYXGEKFA-UHFFFAOYSA-N |

SMILES |

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |

Canonical SMILES |

CC1(CCCC2(C3C1C(C2(CC3)C)O)C)C |

Synonyms |

longiborneol |

Origin of Product |

United States |

Natural Occurrence and Biogenetic Investigations

Isolation and Identification from Botanical Sources

The identification of longiborneol from various plant species has been a key area of phytochemical research. Its presence is notably documented in specific gymnosperms and bryophytes, sometimes as a major constituent of their essential oils.

Occurrence in Gymnosperms (e.g., Cupressus macrocarpa)

This compound has been identified as a constituent of the essential oil of the Monterey cypress, Cupressus macrocarpa (syn. Hesperocyparis macrocarpa). wikipedia.org Early research into the chemical components of this species led to the isolation of a sesquiterpene alcohol, which was named macrocarpol. nih.gov Subsequent structural elucidation and comparative studies confirmed that macrocarpol, along with juniperol (B1675060) found in other gymnosperms, is identical to this compound. nih.gov The foliage of C. macrocarpa releases a characteristic lemony aroma when crushed, which is due to a complex mixture of volatile compounds, including various monoterpenes and sesquiterpenes. wikipedia.org While this compound is a known constituent, its concentration can vary, and it is part of a complex profile of terpenes that includes α-pinene, sabinene, and terpinen-4-ol. wikipedia.orgjapsonline.com

Table 1: Selected Terpenoids Identified in Cupressus macrocarpa

| Compound Class | Compound Name | Reference |

|---|---|---|

| Sesquiterpenoid | This compound (Macrocarpol) | wikipedia.orgnih.gov |

| Diterpenoid | Isocupressic acid | wikipedia.org |

| Monoterpenoid | α-Pinene | wikipedia.org |

| Monoterpenoid | Sabinene | wikipedia.org |

Presence in Bryophytes (e.g., Scapania undulata)

The liverwort Scapania undulata is a notable botanical source of this compound. nii.ac.jpnih.gov Chemical investigations have revealed the existence of distinct chemical races, or chemotypes, of S. undulata, with one being the "this compound-type," characterized by a high content of this compound. nih.govd-nb.infoscribd.com A significant finding from the analysis of S. undulata is that it produces (-)-longiborneol, which is the optical antipode (enantiomer) of the (+)-longiborneol typically found in higher plants. nii.ac.jp This stereospecific production is a key biochemical feature of many liverworts. In Japanese varieties of S. undulata, (-)-longiborneol, alongside α-longipinene, has been identified as a major component of its essential oil. nih.gov

Biosynthetic Pathways and Enzymatic Mechanisms in Fungi

Research into fungal metabolic pathways has provided a detailed molecular understanding of this compound biosynthesis, particularly in the plant pathogen Fusarium graminearum.

Elucidation of the this compound Synthase (CLM1) Pathway in Fusarium graminearum

In Fusarium graminearum, a fungus that produces various mycotoxins, this compound is an intermediate in the biosynthesis of the sesquiterpenoid diol, culmorin (B1213837). asm.orgresearchgate.netnih.gov The key enzyme responsible for producing this compound was identified through the characterization of a specific gene, designated CLM1. asm.orguni.lu Gene disruption and add-back experiments conclusively demonstrated that CLM1 is essential for culmorin production. asm.orgnih.gov Strains with a disrupted CLM1 gene were unable to produce culmorin but could convert exogenously supplied this compound into culmorin, confirming this compound's role as a direct precursor. asm.orgnih.gov Furthermore, expressing the CLM1 gene in a heterologous host, such as the yeast Saccharomyces cerevisiae, resulted in the direct production of the sesquiterpene alcohol this compound. asm.orgresearchgate.netuni.lu

The biosynthesis of this compound, like all sesquiterpenes, begins with the universal C15 isoprenoid precursor, farnesyl diphosphate (B83284) (FPP). usda.govnih.gov In F. graminearum, FPP serves as a branch point for several sesquiterpene pathways. usda.gov The enzyme trichodiene (B1200196) synthase (Tri5), for instance, cyclizes FPP to produce trichodiene, the precursor to trichothecene (B1219388) mycotoxins. usda.gov The this compound synthase, CLM1, also utilizes FPP as its substrate, catalyzing a complex cyclization cascade to form the tricyclic structure of this compound. researchgate.netusda.gov The cyclization of FPP into highly strained polycyclic structures like this compound is a chemically challenging transformation that is precisely controlled by the enzyme's active site. nih.gov The initial step involves the ionization of FPP and a 1,6-cyclization to form a (6R)-β-bisabolyl cation intermediate, which is then guided through a different reaction route by CLM1 compared to the Tri5 synthase. usda.gov

The CLM1 enzyme is a class I terpene cyclase belonging to the TRI5 superfamily. asm.org It was identified by examining genes that were highly expressed under conditions that also induce trichothecene production. asm.orgresearchgate.net While it shares some similarity with trichodiene synthases, its protein sequence is distinct, placing it in a non-trichodiene sesquiterpene group. asm.org

Structural and mechanistic studies, including the determination of the crystal structure of CLM1, have provided deep insights into its function. nih.govresearchgate.net These analyses revealed key active site residues that are crucial for stabilizing the reactive carbocation intermediates formed during the cyclization cascade from FPP to this compound. nih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have helped to map the complex reaction pathway, confirming the series of rearrangements and quenching steps that lead to the final this compound product. nih.govresearchgate.net These studies highlight how the specific architecture of the CLM1 active site guides the FPP substrate through a precise sequence of transformations to yield the unique tricyclic this compound skeleton. nih.gov

Table 2: Key Enzymes and Intermediates in this compound Biosynthesis in F. graminearum

| Component | Name/Designation | Function/Role | Reference |

|---|---|---|---|

| Substrate | Farnesyl Diphosphate (FPP) | C15 precursor for sesquiterpene synthesis | researchgate.netusda.govnih.gov |

| Enzyme | This compound Synthase (CLM1) | Terpene cyclase that converts FPP to this compound | asm.orgresearchgate.netnih.gov |

| Intermediate | (6R)-β-bisabolyl cation | Key cyclization intermediate | usda.gov |

| Product | This compound | Tricyclic sesquiterpene alcohol; precursor to culmorin | asm.orgnih.gov |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| α-longipinene |

| α-Pinene |

| Culmorin |

| Farnesyl Diphosphate (FPP) |

| Isocupressic acid |

| This compound |

| Sabinene |

| Terpinen-4-ol |

Enzymatic Reaction Termination via Water Quenching

The biosynthesis of the sesquiterpene alcohol this compound involves a notable enzymatic mechanism for terminating the complex cyclization cascade. In many sesquiterpene syntheses, the reaction sequence concludes with the abstraction of a proton from a carbocation intermediate, which results in the formation of a stable hydrocarbon. asm.orgresearchgate.net However, the formation of this compound follows a different path. asm.org

The biosynthesis begins with the acyclic precursor, farnesyl pyrophosphate (FPP). uniprot.org The enzyme responsible, this compound synthase (encoded by the CLM1 gene in Fusarium), catalyzes the ionization of FPP and a subsequent series of intramolecular cyclizations to form a complex tricyclic carbocation intermediate. uniprot.orgnih.gov Instead of deprotonation, the reaction is terminated when a water molecule acts as a nucleophile, attacking the carbocationic center. asm.orgresearchgate.net This "water quenching" step adds a hydroxyl group and neutralizes the intermediate, yielding the final alcohol product, this compound. asm.orgresearchgate.net This termination strategy is not unique to this compound and is also observed in the biosynthesis of other sesquiterpene alcohols such as epi-cedrol and patchouli alcohol. asm.orgresearchgate.net

This compound as a Key Intermediate in Downstream Metabolite Production

This compound is not an endpoint metabolite in many organisms but rather serves as a crucial precursor for a variety of other secondary metabolites. uniprot.orgnih.govnih.gov In the fungus Fusarium graminearum, this compound is a transiently accumulating intermediate in the biosynthetic pathway leading to the mycotoxin culmorin. nih.govnih.gov Gene disruption studies have shown that while the deletion of the this compound synthase gene (CLM1) eliminates the production of culmorin, the fungus can still convert exogenously supplied this compound into culmorin, confirming its role as an intermediate. nih.govnih.gov

Regio- and Stereoselective Hydroxylation to Culmorin by Cytochrome P450 Monooxygenase CLM2

The conversion of this compound to the diol culmorin is a critical step mediated by a specific enzyme. uniprot.orgresearchgate.net This transformation is catalyzed by CLM2, a cytochrome P450 monooxygenase. researchgate.netebi.ac.ukresearchgate.net The CLM2 enzyme exhibits high specificity, performing a regio- and stereoselective hydroxylation of the this compound scaffold. uniprot.orgresearchgate.netcanada.ca It specifically targets the C-11 position of this compound for oxidation (regioselectivity). uniprot.orgresearchgate.net Furthermore, the oxygen atom is added with a specific spatial orientation, resulting in an endo-hydroxy group at the C-11 position, which is characteristic of the final culmorin structure (stereoselectivity). uniprot.orgcanada.ca Disruption of the Clm2 gene leads to a complete loss of culmorin production, which can be restored through genetic complementation, confirming the enzyme's essential role in the pathway. researchgate.netebi.ac.uk

Formation of Other Hydroxylated this compound Derivatives

Beyond the primary pathway to culmorin, this compound can be hydroxylated at various other positions by different, less specific oxygenases. uniprot.org This leads to a range of structurally related this compound derivatives. Among the identified metabolites are 3-hydroxythis compound, 5-hydroxythis compound, 12-hydroxythis compound, and 15-hydroxythis compound. uniprot.orgnih.gov The formation of these compounds suggests the presence of promiscuous enzymes that can act on the this compound core. uniprot.org Additionally, another oxygenase has been identified that can install an exo-hydroxy group at the C-11 position, yielding 11-epi-acetylculmorin. uniprot.org However, the production of these alternative derivatives is typically minor compared to the high abundance of culmorin, indicating that the CLM2 enzyme has superior enzymatic activity and specificity for this compound. uniprot.org

Table 1: Known Hydroxylated Derivatives of this compound

| Derivative Name | Position of Hydroxylation | Notes |

|---|---|---|

| Culmorin | C-11 (endo) | Major product formed by specific CLM2 enzyme. uniprot.orgcanada.ca |

| 3-Hydroxythis compound | C-3 | Formed by non-specific oxygenases. uniprot.org |

| 5-Hydroxythis compound | C-5 | Formed by non-specific oxygenases. uniprot.org |

| 12-Hydroxythis compound | C-12 | Formed by non-specific oxygenases. uniprot.org |

| 15-Hydroxythis compound | C-15 | Formed by non-specific oxygenases. uniprot.org |

Comparative Biogenetic Studies with Related Sesquiterpenes (e.g., Longifolene (B8805489), Trichodiene)

The biogenesis of this compound shares a common starting point with many other sesquiterpenes but diverges through specific enzymatic control.

Comparison with Longifolene: this compound and its related hydrocarbon, longifolene, are biosynthetically very close. Both are tricyclic sesquiterpenes derived from the same precursor, farnesyl pyrophosphate (FPP). asm.orglibretexts.org The key difference in their formation lies in the final step of the cyclization cascade. While this compound synthase terminates the reaction via water quenching to produce an alcohol, longifolene synthase catalyzes a deprotonation of the same carbocation intermediate to yield the hydrocarbon longifolene. asm.orglibretexts.org This is highlighted by experiments where the expression of Fusarium this compound synthase in yeast yields this compound as the main product with minor amounts of longifolene, and conversely, plant-derived longifolene synthases produce primarily longifolene with traces of this compound. asm.org

Comparison with Trichodiene: In fungi like Fusarium, this compound biosynthesis occurs alongside that of other sesquiterpenes, such as trichodiene. asm.orgnih.gov Trichodiene is the hydrocarbon precursor to the trichothecene mycotoxins. nih.govhebmu.edu.cn Like this compound, trichodiene is synthesized from FPP. asm.orgnih.gov However, the pathways diverge immediately at the first dedicated enzymatic step. Trichodiene is formed by the enzyme trichodiene synthase (encoded by the TRI5 gene), which catalyzes a completely different set of cyclization reactions. nih.govhebmu.edu.cn This pathway proceeds through a bisabolyl carbocation intermediate, leading to the characteristic spirocyclic structure of trichodiene, which is structurally distinct from the bridged-ring system of this compound. hebmu.edu.cnnih.gov This demonstrates how different terpene synthase enzymes in the same organism can channel the same universal precursor into vastly different molecular architectures. asm.orgnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 11-epi-Acetylculmorin |

| 12-Hydroxythis compound |

| 15-Hydroxythis compound |

| 3-Hydroxythis compound |

| 5-Hydroxythis compound |

| Culmorin |

| Epi-cedrol |

| Farnesyl pyrophosphate (FPP) |

| This compound |

| Longifolene |

| Patchouli alcohol |

Advanced Synthetic Methodologies and Retrosynthetic Strategies

Total Synthesis Approaches to the Longibornane Framework

The construction of the bicyclo[2.2.1]heptane core, characteristic of the longibornane skeleton, is a central challenge in its total synthesis. Various strategies have been devised to efficiently assemble this topologically complex framework, often drawing inspiration from classical retrosynthetic analyses and leveraging readily available chiral starting materials.

Strategic Considerations in Bridged Polycyclic Natural Product Synthesis

Traditional approaches to synthesizing bridged polycyclic natural products, such as those pioneered by Corey for longifolene (B8805489), often advocate for the introduction of the majority of the target's topological complexity at a late stage in the synthesis researchgate.netescholarship.orgamazonaws.comnih.govresearchgate.netnih.gov. This strategy, often termed "strategic bond analysis," aims to simplify the molecule by disconnecting key bonds that reduce bridging and create less complex precursors researchgate.netrsc.orgresearchgate.netacs.org. Conversely, an "orthogonal strategy" involves utilizing starting materials that already possess significant topological complexity, thereby introducing complexity early in the synthesis escholarship.orgamazonaws.comnih.gov. This "camphor-first" approach, discussed further below, leverages pre-existing structural features to shorten synthetic routes.

"Strategic bond analysis" is a retrosynthetic methodology that focuses on identifying key bonds within a molecule's framework for disconnection. For bridged polycyclic structures, this analysis typically begins with identifying the maximally bridged ring (MBR) rsc.orgresearchgate.net. Retrosynthetic disconnections are then considered for each bond within the MBR, aiming to simplify the molecular topology and lead back to more accessible precursors rsc.orgresearchgate.net. This paradigm emphasizes breaking bonds that directly reduce bridging without introducing new synthetic challenges, such as large rings or acyclic fragments with stereocenters rsc.org. The selection of a strategic bond for disconnection can be influenced by complementary retrosynthetic strategies and known synthetic transformations rsc.org.

An alternative and often more convergent strategy involves employing starting materials that already embody the desired topological complexity. The "camphor-first" strategy exemplifies this approach by utilizing functionalized camphor (B46023) derivatives as precursors to molecules containing the bicyclo[2.2.1] framework, such as the longibornane skeleton escholarship.orgamazonaws.comnih.govresearchgate.netnih.govdigitellinc.comchemrxiv.orgnih.gov. Unlike traditional methods that build the bicyclo[2.2.1] system late in the synthesis, this strategy incorporates this complex structural motif from the outset amazonaws.comnih.govdigitellinc.com. This approach contrasts with strategies that prioritize late-stage complexity introduction and has been shown to lead to remarkably short syntheses of longiborneol escholarship.orgamazonaws.comnih.gov.

Utilization of Chiral Pool Feedstocks

The use of readily available chiral natural products, known as chiral pool feedstocks, is a powerful strategy for constructing enantiomerically pure complex molecules. Terpenes, in particular, serve as versatile starting materials due to their abundance and inherent chirality.

(S)-Carvone, a naturally abundant monoterpene, has emerged as a key chiral pool starting material for accessing the longibornane framework through scaffold remodeling escholarship.orgamazonaws.comnih.govresearchgate.netnih.govchemrxiv.orgnih.gov. This strategy involves a series of selective carbon-carbon bond-forming and bond-cleaving reactions to transform the carvone (B1668592) skeleton into precursors with the desired bicyclo[2.2.1] topology nih.govchemrxiv.org. A common pathway involves the epoxidation of the isopropenyl moiety of (S)-carvone, followed by a titanium(III)-mediated reductive cyclization. This sequence typically yields cyclobutanols, which can then be rearranged, for instance, via a semipinacol rearrangement, to form functionalized camphor derivatives, such as 8-hydroxycamphor escholarship.orgamazonaws.comnih.govnih.gov. This functionalized camphor intermediate then serves as a crucial building block for the subsequent construction of the longibornane skeleton. For example, a synthesis of this compound has been achieved in nine total steps from (S)-carvone, utilizing such a scaffold remodeling approach followed by a metal-hydride hydrogen atom transfer-initiated cyclization to form the core structure escholarship.orgamazonaws.comnih.govresearchgate.netchemrxiv.org.

Data Tables

To illustrate the strategic differences and the synthetic pathway from a chiral pool feedstock, the following tables summarize key aspects:

Table 1: Comparison of Retrosynthetic Strategies for Bridged Polycyclic Natural Products

| Strategy Name | Core Principle | Starting Material Philosophy | Key Retrosynthetic Step(s) | Primary Goal |

| Strategic Bond Analysis | Introduce topological complexity late | Simple, acyclic, or less complex cyclic precursors | Disconnection of bonds within the Maximally Bridged Ring (MBR) | Simplify structure, build complexity incrementally at later stages |

| "Camphor-First" / Functionalized Camphor Strategy | Introduce topological complexity early | Topologically complex, pre-formed bicyclic systems (e.g., camphor derivatives) | Utilizes existing bicyclo[2.2.1] framework; scaffold remodeling of chiral pool precursors | Convergent synthesis, shorter routes by leveraging existing complexity |

Table 2: Key Transformations in the Synthesis of Longibornane Framework from (S)-Carvone

| Step/Intermediate | Key Transformation/Reagent | Resulting Structure/Intermediate | Citation(s) |

| (S)-Carvone | Starting chiral pool material | Monoterpene ketone with an isopropenyl group | escholarship.orgamazonaws.comnih.govresearchgate.netnih.govchemrxiv.orgnih.gov |

| Epoxidation of Isopropenyl Moiety | Epoxidation reagents (e.g., m-CPBA) | Epoxy-carvone derivative | escholarship.orgnih.gov |

| Reductive Cyclization | Ti(III)-mediated reductive cyclization | Cyclobutanol (B46151) derivative (e.g., 20) | escholarship.orgresearchgate.netnih.gov |

| Scaffold Rearrangement/Functionalization | Semipinacol rearrangement, other functional group interconversions | Functionalized camphor derivative (e.g., 8-hydroxycamphor) | escholarship.orgnih.govnih.gov |

| Formation of Longibornane Core | MHAT-initiated cyclization, Wittig coupling followed by radical cyclization, or similar reactions | Tricyclic ketone (e.g., longicamphor) or directly the longibornane skeleton | escholarship.orgamazonaws.comresearchgate.netchemrxiv.orgacs.orgresearchgate.netcdnsciencepub.com |

| Final Functionalization (e.g., Reduction to Alcohol) | Stereoselective reduction of ketone | This compound | escholarship.orgnih.govchemrxiv.org |

Compound List:

this compound

Longibornane

Longifolene

(S)-Carvone

8-Hydroxycamphor

Longicamphor

Copaborneol

β-Elemene

Atropurpuran

Arctane alkaloids

Hetidine

Hetisine

Employment of Functionalized Camphor Derivatives (e.g., 8-Hydroxycamphor, 8-Bromocamphor)

A prominent strategy in the synthesis of this compound involves utilizing functionalized camphor derivatives as starting materials. This "camphor first" approach aims to build the remaining parts of the molecule around the pre-existing bicyclo[2.2.1] bornane framework, thereby retaining significant topological complexity from the outset amazonaws.comescholarship.orgresearchgate.net.

8-Hydroxycamphor has emerged as a particularly valuable precursor. Its synthesis is often achieved through a scaffold rearrangement process starting from (S)-carvone, a readily available chiral terpene amazonaws.comescholarship.orgnih.govresearchgate.net. This three-step transformation from carvone provides access to functionalized camphor derivatives that are well-suited for constructing the this compound skeleton amazonaws.comescholarship.orgnih.govchemrxiv.org. While direct functionalization of camphor itself can be challenging, strategies involving scaffold remodeling of other chiral pool terpenes like carvone have proven effective in generating the necessary functionalized camphor intermediates amazonaws.comescholarship.orgresearchgate.net.

Historically, 8-bromocamphor was employed in early attempts to synthesize this compound. However, the preparation of 8-bromocamphor from camphor was noted to be capricious and yield-limiting, prompting the development of alternative routes using different camphor derivatives amazonaws.comescholarship.orgresearchgate.net.

Key Reaction Sequences for Core Structure Construction

The construction of the characteristic this compound skeleton relies on several key reaction sequences that efficiently forge critical carbon-carbon bonds and establish the complex polycyclic architecture.

Radical Cyclization and Reductive Radical Cyclization

Radical cyclization strategies have been investigated for the construction of the this compound framework. While a reductive radical cyclization approach was explored, it was found to lead to the formation of a six-membered ring, facilitating the synthesis of copaborneol, a structural isomer of this compound, rather than this compound itself nih.govnih.govresearchgate.net.

A more successful application of radical chemistry involves the titanium(III)-mediated reductive cyclization of epoxy-carvone derivatives. This method is instrumental in generating key cyclobutanol intermediates, which serve as precursors for the subsequent assembly of the this compound skeleton amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov. The process typically begins with the epoxidation of (S)-carvone, followed by the Ti(III)-mediated reductive opening of the epoxide and subsequent intramolecular cyclization amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov.

Metal-Hydride Hydrogen Atom Transfer (MHAT)-Initiated Cyclization

Metal-hydride hydrogen atom transfer (MHAT)-initiated cyclization has proven to be a powerful and efficient method for constructing the this compound skeleton amazonaws.comescholarship.orgnih.govnih.govebi.ac.ukacs.org. This strategy allows for the rapid assembly of the core structure around a camphor-based nucleus amazonaws.comescholarship.orgnih.gov. The mechanism involves the generation of a nucleophilic, tertiary radical via MHAT from a terminal alkene, which then undergoes addition to an electrophilic enol derivative, thereby forming a new carbon-carbon bond and closing the ring system amazonaws.comescholarship.orgnih.govchemrxiv.org. Iron-based MHAT conditions (Fe-HAT) have been specifically employed to effect cyclization to key intermediates amazonaws.com. MHAT reactions, in general, are recognized for their utility in constructing complex molecules through C-C bond formation chemrxiv.orgresearchgate.net.

Intramolecular Double Michael Addition

The intramolecular double Michael addition reaction has been successfully employed in the total synthesis of this compound and related compounds like culmorin (B1213837) ebi.ac.ukacs.orgacs.orgnih.gov. This reaction is crucial for assembling the tricyclo[6.3.0.03,9]undecan-10-one system, a key intermediate that can be further transformed into this compound ebi.ac.ukacs.orgacs.orgnih.gov. Various Lewis acid and base conditions, including those involving LHMDS, TMSI-HMDS, Bu2OTf-HMDS, and TMSCl-NEt3-ZnCl2, have been utilized to promote this cyclization with high yields and stereoselectivity ebi.ac.ukacs.orgacs.orgnih.gov.

Titanium(III)-Mediated Reductive Cyclization of Epoxy-Carvone

As highlighted in section 3.1.3.1, the titanium(III)-mediated reductive cyclization of epoxy-carvone is a cornerstone in many this compound syntheses amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov. Reagents such as titanocene(III) chloride (Cp2TiCl) are commonly used to catalyze the homolytic ring opening of epoxides, generating radicals that can then undergo intramolecular cyclization rsc.orgiisc.ac.innih.govresearchgate.netmdpi.com. This method is particularly effective in forming the bicyclo[2.2.1] framework characteristic of this compound and related terpenoids amazonaws.comresearchgate.net.

Wittig Coupling and Formal Cycloaddition Approaches

The Wittig reaction plays a role in fragment coupling strategies. For instance, the selective Wittig olefination of an aldehyde intermediate with a phosphonium (B103445) ylide has been used to furnish a skipped-diene fragment, which contains all the necessary carbon atoms for this compound and its congeners amazonaws.comescholarship.orgnih.govchemrxiv.org. The Wittig reaction, in general, involves the conversion of aldehydes or ketones into alkenes through reaction with phosphonium ylides organic-chemistry.org.

Furthermore, a formal [4+2] cycloaddition approach has been employed by other research groups to construct the bicyclo[2.2.1] framework at a later stage in the synthesis of this compound, offering an alternative strategy to the "camphor first" approach escholarship.orgresearchgate.netnih.gov.

Summary of Key Synthetic Transformations

The synthesis of this compound often involves a multi-step sequence that leverages the strengths of various modern synthetic methodologies. A representative route highlights the integration of these strategies:

| Step | Transformation/Reaction Type | Key Reagents/Conditions | Intermediate/Product | Citation(s) |

| 1 | Epoxidation of (S)-carvone | m-Chloroperoxybenzoic acid (mCPBA) | Epoxy-carvone | amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov |

| 2 | Ti(III)-mediated reductive cyclization of epoxy-carvone | Cp2TiCl | Cyclobutanol | amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.netresearchgate.netnih.gov |

| 3 | Brønsted acid-mediated semipinacol rearrangement | Acid catalyst (e.g., PPTS) | 8-Hydroxycamphor | amazonaws.comnih.govresearchgate.netchemrxiv.orgresearchgate.net |

| 4 | Oxidation of alcohol to aldehyde | TEMPO/PIDA | Aldehyde | amazonaws.comnih.govchemrxiv.orgnih.gov |

| 5 | Wittig olefination | Phosphonium ylide | Skipped-diene | amazonaws.comescholarship.orgnih.govchemrxiv.org |

| 6 | MHAT-initiated cyclization | Metal-hydride (e.g., Fe-HAT) | Core skeleton | amazonaws.comescholarship.orgnih.govnih.govebi.ac.ukacs.org |

| 7 | Hydrogenation of alkene | H2, Pd/C | Longicamphor | nih.gov |

| 8 | Diastereoselective reduction of ketone | Dissolving metal conditions | This compound | nih.gov |

Note: Specific yields and reaction conditions may vary depending on the precise synthetic route and optimization.

Enantiospecific Synthesis and Stereochemical Control

Enantiospecific synthesis of this compound has been successfully achieved by employing a "camphor first" strategy, which utilizes scaffold remodeling of (S)-carvone to generate functionalized camphor derivatives as key intermediates nih.govescholarship.orgresearchgate.netacs.orgamazonaws.comnih.govdigitellinc.comebi.ac.ukescholarship.orgchemrxiv.orgchemrxiv.orgchemrxiv.org. This approach contrasts with traditional retrosynthetic analyses that might disconnect the bicyclo[2.2.1] system later in the synthesis amazonaws.comnih.govebi.ac.ukescholarship.orgchemrxiv.orgchemrxiv.orgdigitellinc.com.

Table 1: Key Steps in the Enantiospecific Synthesis of this compound from (S)-Carvone

| Step | Transformation | Key Reagent(s) | Yield/Notes | Citation(s) |

| 1 | Epoxidation of isopropenyl group | m-CPBA | Excellent yield | amazonaws.comnih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net |

| 2 | Ti(III)-mediated reductive cyclization | TiCl3, reductive conditions | Forms cyclobutanol intermediate; good yield | nih.govamazonaws.comnih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net |

| 3 | Skeletal remodeling (e.g., semi-pinacol rearrangement) | TsOH or similar acid catalyst | Accesses functionalized camphor derivative (e.g., 8-hydroxycamphor) | researchgate.netamazonaws.comnih.govescholarship.orgchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net |

| 4 | MHAT-initiated cyclization to form the this compound skeleton | Metal hydride reagents | Constructs the bridged framework | nih.govresearchgate.netacs.orgnih.govchemrxiv.org |

| 5 | Hydrogenation of alkene, reduction of ketone | H2, Pd/C; Dissolving metal reduction | Yields this compound; 9 total steps from (S)-carvone; 33% overall yield | amazonaws.comnih.govchemrxiv.org |

Derivatization and Late-Stage Functionalization of this compound Scaffolds

The development of strategies for late-stage functionalization has been crucial for accessing a diverse range of oxygenated this compound congeners from a common intermediate. This approach leverages the intricate structure of the this compound skeleton to introduce functionality at previously unreactive positions.

Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool for the late-stage diversification of the this compound scaffold nih.govescholarship.orgresearchgate.netacs.orgamazonaws.comnih.govebi.ac.ukescholarship.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.net. These methods allow for the selective oxidation or functionalization of C-H bonds, which are typically considered inert, thereby reducing the need for extensive functional group interconversions and protecting group manipulations nih.govresearchgate.netchemrxiv.org.

Researchers have explored various C-H functionalization tactics, including:

Undirected C-H Oxidation : Reagents like tetrafluorodioxirane (TFDO) have been used for undirected C-H oxidation, leading to functionalization at positions such as C11 nih.govresearchgate.net.

Directed C-H Functionalization : Strategies employing directing groups have been developed to achieve regioselective functionalization. For instance, oxysilane-directed C-H silylation followed by oxidation has been utilized nih.govresearchgate.net. Similarly, oxime-directed C-H acetoxylation has been employed to introduce functionality at specific sites nih.govresearchgate.net.

Relay Oxidation Strategies : In some cases, functionalization at one position (e.g., C5) has been used to direct subsequent functionalization at other positions (e.g., C14 and C15) researchgate.net.

These C-H functionalization methods have enabled the modification of virtually every natural product-relevant C-H bond within the longibornane skeleton nih.govresearchgate.netacs.orgnih.gov.

The application of C-H functionalization strategies has facilitated divergent syntheses of numerous oxygenated this compound congeners from a common intermediate nih.govescholarship.orgresearchgate.netacs.orgamazonaws.comnih.govebi.ac.ukescholarship.orgchemrxiv.orgnih.govresearchgate.net. By employing different C-H functionalization methods, chemists can selectively introduce hydroxyl groups or other oxygen functionalities at various positions on the this compound core.

Examples of synthesized oxygenated congeners include:

3-hydroxythis compound and 5-hydroxythis compound, accessed via allylic oxidation or Mukaiyama hydration of a suitable intermediate nih.govresearchgate.net.

12-hydroxythis compound, synthesized through directed C-H oxidation strategies, such as Hartwig silylation followed by oxidation nih.govresearchgate.net.

14-hydroxythis compound and 15-hydroxythis compound, often prepared using relay oxidation sequences researchgate.net.

Culmorone and culmorin, which involve functionalization at C11 and subsequent transformations nih.govresearchgate.net.

5-hydroxyculmorin, achieved by installing an electron-withdrawing group to direct oxidation regioselectively nih.govresearchgate.net.

These syntheses showcase the ability to diversify a minimally functionalized, C-H rich skeleton into a range of complex oxygenated derivatives nih.govresearchgate.net.

Table 2: Examples of Late-Stage C-H Functionalization of the this compound Scaffold

| Target Congener(s) | Functionalization Strategy | Key Position(s) Functionalized | Citation(s) |

| 3-hydroxythis compound, 5-hydroxythis compound | Allylic oxidation; Mukaiyama hydration | C3, C5 | nih.govresearchgate.net |

| 12-hydroxythis compound | Directed C-H oxidation (e.g., via silylation) | C12 | nih.govresearchgate.net |

| 14-hydroxythis compound, 15-hydroxythis compound | Relay oxidation strategy; Sanford acetoxylation | C14, C15 | researchgate.net |

| Culmorone | Undirected C-H oxidation (e.g., with TFDO) | C11 | nih.govresearchgate.net |

| Culmorin | Undirected C-H oxidation followed by reduction | C11 | nih.govresearchgate.net |

| 5-hydroxyculmorin | C5 functionalization to direct C11 oxidation | C11 | nih.govresearchgate.net |

The this compound scaffold itself can serve as a precursor for other related terpenoid structures through skeletal remodeling and rearrangement reactions. A notable example is the transformation of this compound into longifolene escholarship.orgnih.govchemrxiv.org. This rearrangement typically involves a Wagner-Meerwein shift, often induced by treatment with reagents such as methylsulfamoyl chloride or chlorosulfonamide escholarship.orgchemrxiv.org.

Furthermore, the overarching synthetic strategy often begins with the skeletal remodeling of chiral pool terpenes like (S)-carvone. This initial remodeling provides access to functionalized camphor derivatives, which then serve as the foundation for constructing the this compound skeleton. This "camphor first" approach highlights the utility of manipulating terpene frameworks to access diverse carboskeletons, including those of this compound and its related structures nih.govescholarship.orgresearchgate.netamazonaws.comnih.govebi.ac.ukescholarship.orgchemrxiv.orgchemrxiv.orgresearchgate.net.

Compound List:

this compound

Longifolene

(S)-Carvone

Copaborneol

Culmorone

Culmorin

8-Hydroxycamphor

Isothis compound

Structural Elucidation and Stereochemical Characterization

Advanced Spectroscopic Analysis for Complex Architectures

The structural confirmation of longiborneol, particularly following its total synthesis, relies on a combination of advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and High-Resolution Mass Spectrometry (HRMS) are fundamental in piecing together its complex connectivity.

In the total synthesis of this compound from (S)-carvone, spectroscopic data was crucial for confirming the identity of the final product. The data obtained for the synthesized this compound matched that of the natural product, confirming the success of the synthesis. nih.govescholarship.org

Key Spectroscopic Data for this compound:

| Technique | Observed Data |

| ¹H NMR | Characterized by a complex series of overlapping signals in the aliphatic region, typical of such a rigid, C-H rich skeleton. nih.gov |

| ¹³C NMR | Provides distinct signals for each of the 15 carbon atoms, allowing for the mapping of the carbon framework. |

| HRMS | Used to confirm the elemental composition and molecular weight of the compound. |

The interactive table above summarizes the key spectroscopic techniques used in the characterization of this compound. Specific chemical shift values and coupling constants are determined by comparison to reference spectra and computational models.

Late-stage functionalization of the this compound core to produce various hydroxylated congeners further demonstrates the power of spectroscopic analysis. nih.gov Each new derivative requires careful NMR and mass spectrometry analysis to determine the exact position of the newly introduced functional groups on the intricate longibornane skeleton. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about both its relative and absolute stereochemistry. ox.ac.uknih.gov This technique involves diffracting X-rays off a single crystal of the compound, which generates a diffraction pattern that can be mathematically reconstructed into a detailed atomic model. ijpca.org

For complex sesquiterpenoids like this compound and its derivatives, obtaining a single crystal suitable for X-ray analysis is a critical step in confirming the stereochemical relationships between all chiral centers. The synthesis of various this compound congeners has utilized single-crystal X-ray diffraction to confirm their structures. nih.govescholarship.org While the specific crystallographic data for this compound itself is not detailed in every synthetic report, the technique is the gold standard for such molecules.

The determination of absolute configuration is particularly important. This is the actual 3D arrangement of the atoms in a chiral molecule. ox.ac.uk X-ray crystallography can determine this by analyzing the anomalous scattering of the X-rays, which allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). nih.gov This provides a level of certainty that is often difficult to achieve with spectroscopic or chiroptical methods alone.

Chiroptical Properties and Optical Rotation Studies

Optical activity is a characteristic property of chiral molecules, and its measurement is a key tool in stereochemical analysis. wikipedia.org When plane-polarized light is passed through a solution containing a chiral compound, the plane of polarization is rotated. wikipedia.org This phenomenon, known as optical rotation, is measured with a polarimeter. The direction and magnitude of this rotation are highly specific to the molecule's structure.

This compound is a chiral molecule, and its optical rotation is a key physical constant used to characterize it, particularly to distinguish between its enantiomers. The rotation is reported as the specific rotation, [α], which is standardized for concentration and path length.

Dextrorotatory (+): Rotation of the plane of polarized light to the right (clockwise).

Levorotatory (-): Rotation of the plane of polarized light to the left (counter-clockwise).

The specific rotation of this compound synthesized from (S)-carvone has been measured and reported, confirming the enantiospecificity of the synthesis. This chiroptical data is essential for ensuring that the synthesized molecule corresponds to the correct enantiomer of the natural product.

Computational Chemistry and Molecular Modeling Studies

Homology Modeling of Longiborneol Synthase

Due to the absence of an experimentally determined three-dimensional (3D) structure for this compound synthase, researchers have employed homology modeling to construct a reliable structural model. embrapa.brnih.govrothamsted.ac.ukibict.br This computational technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template").

For the this compound synthase from Fusarium graminearum (coded by the CML1 gene, locus FGSG_10397), the process began by searching protein databases to identify suitable templates. embrapa.br The closest structural homolog was selected to build the 3D model using the MODELLER software package, which included refinement of loop regions. embrapa.br The resulting crude 3D model's quality and validity were then assessed using servers like SAVES to ensure the conservation of key structural signatures. embrapa.br This homology model served as the foundational framework for subsequent dynamic simulations and screening studies. embrapa.brnih.govrothamsted.ac.uk

Molecular Dynamics Simulations of Enzyme Flexibility and Ligand Interactions

Following the creation of a static homology model, molecular dynamics (MD) simulations were performed to explore the dynamic nature of this compound synthase. embrapa.brnih.govrothamsted.ac.uk MD simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing insights into the flexibility of the protein and its interactions with other molecules.

These simulations were crucial for selecting a conformational ensemble that represents the flexibility of this compound synthase in its most stable structural state. embrapa.br By simulating the enzyme's movements, researchers can identify various conformations the protein might adopt. This ensemble of structures provides a more realistic representation of the enzyme's dynamic behavior in a cellular environment compared to a single static model. embrapa.br The pocket volume and surface changes were monitored during the simulations to understand the dynamic nature of the active site. embrapa.br This information was then used as the input for subsequent docking procedures, aiming for a more accurate prediction of ligand binding. embrapa.brnih.govrothamsted.ac.uk Quantum mechanics/molecular mechanics (QM/MM)-based MD simulations have also been employed to study the cascade reactions leading to the final product. researchgate.netpdbj.org

Structure-Based Virtual Screening for Enzyme Modulators

With a validated and dynamic model of this compound synthase, researchers conducted structure-based virtual screening to identify potential modulators of the enzyme's activity. embrapa.brnih.govrothamsted.ac.uk This technique involves computationally docking a large library of small molecules into the active site of the target protein to predict which ones are likely to bind and potentially inhibit its function. This compound synthase is a key enzyme in the biosynthesis of culmorin (B1213837), a mycotoxin that enhances the toxicity of other mycotoxins produced by Fusarium species, making inhibitors of this enzyme attractive candidates for agrochemicals. embrapa.brnih.govrothamsted.ac.uk

The virtual screening campaign utilized an ensemble docking approach, where the library of compounds was docked against multiple stable conformations of this compound synthase obtained from the MD simulations. embrapa.br This method is considered an improved strategy as it accounts for the protein's flexibility. embrapa.br The docking program GOLD was used for these calculations, and the potential binding poses were evaluated and ranked using the GoldScore scoring function, which considers factors like hydrogen-bonding energy and van der Waals interactions. embrapa.br

From a library containing 15,000 drug-like compounds, a structure-based virtual screening campaign successfully identified potential inhibitors of this compound synthase. embrapa.brnih.govrothamsted.ac.uk The screening process narrowed down the vast library to a selection of the top-ranked compounds. embrapa.br From this top tier, three particularly promising compounds were selected as "hits" for further investigation. embrapa.brnih.govrothamsted.ac.uk These selected molecules represent putative inhibitors of this compound synthase and serve as a solid starting point for future experimental validation and development of novel agrochemicals to combat Fusarium head blight by hampering culmorin synthesis. embrapa.brnih.govrothamsted.ac.uk

Theoretical Insights into Biosynthetic Reaction Mechanisms

Computational studies have provided profound theoretical insights into the complex reaction mechanism of this compound biosynthesis. The process begins with the cyclization of the linear substrate, farnesyl diphosphate (B83284) (FPP). researchgate.netpdbj.orgacs.org

Using sophisticated methods like quantum mechanics/molecular mechanics (QM/MM) analyses, researchers have been able to model the cascade of reactions. researchgate.netpdbj.org These simulations revealed the critical role of specific active site residues in stabilizing the highly reactive carbocation intermediates that form along the multi-step reaction pathway. researchgate.netpdbj.org These computational approaches, sometimes combined with isotopic labeling experiments, have helped to elucidate key hydride and methyl migrations that occur during the formation of the final tricyclic structure of this compound. researchgate.netpdbj.org Such theoretical studies are invaluable for understanding the fundamental principles of terpene biosynthesis and for guiding protein engineering efforts to create novel products. researchgate.netpdbj.orgacs.org

Biological Roles and Interactions Mechanistic and in Vitro Focus

Longiborneol's Role as a Biosynthetic Intermediate in Mycotoxin Production

This compound is a pivotal intermediate in the biosynthesis of certain mycotoxins, which are toxic secondary metabolites produced by fungi. pageplace.denih.govnih.govresearchgate.net Its role is particularly well-documented in the production of culmorin (B1213837) and related compounds by various fungal species, including those from the Fusarium genus. nih.govmdpi.com The production of these mycotoxins is a complex process involving a series of enzymatic reactions, with this compound serving as a foundational molecule for further chemical diversification. mdpi.com

Precursor to Culmorin in Fungal Pathogens

In fungal pathogens such as Fusarium graminearum, a significant contributor to diseases in cereal crops, this compound is the direct precursor to the mycotoxin culmorin. nih.govnih.gov The biosynthesis of this compound is initiated from farnesyl pyrophosphate, a common precursor in terpene synthesis. nih.gov The gene designated as CLM1 encodes for the enzyme this compound synthase, which catalyzes the cyclization of farnesyl pyrophosphate to form this compound. nih.govmdpi.comnih.gov Gene disruption and add-back experiments in F. graminearum have confirmed that CLM1 is essential for culmorin biosynthesis. nih.gov Interestingly, strains of the fungus that produce culmorin show a transient accumulation of this compound, further solidifying its role as an intermediate in the pathway. nih.govnih.gov Moreover, CLM1 gene disruptants are capable of converting exogenously supplied this compound into culmorin, directly demonstrating the precursor-product relationship. nih.govnih.gov

| Gene | Enzyme | Substrate | Product | Fungal Species |

|---|---|---|---|---|

| CLM1 | This compound synthase | Farnesyl pyrophosphate | This compound | Fusarium graminearum |

Enzymatic Transformations of this compound by Fungal Oxidoreductases

Once synthesized, this compound undergoes further enzymatic modification by fungal oxidoreductases to yield a variety of metabolites. mdpi.commdpi.comresearchgate.netaidic.itresearchgate.netlongdom.org A key and well-studied transformation is the hydroxylation of this compound to produce culmorin. researchgate.netacs.org This reaction is catalyzed by a regio- and stereoselective cytochrome P450 monooxygenase. researchgate.netacs.org In Fusarium graminearum, this enzyme is encoded by the Clm2 gene. researchgate.netacs.org The disruption of the Clm2 gene results in the complete loss of culmorin production, which can be restored by complementing the mutant with a functional copy of the gene. researchgate.netacs.org This specific hydroxylation at the C-11 position of this compound is a critical step in the biosynthesis of culmorin. researchgate.netacs.org

| Gene | Enzyme | Substrate | Product | Reaction Type | Fungal Species |

|---|---|---|---|---|---|

| Clm2 | Cytochrome P450 monooxygenase | This compound | Culmorin | Hydroxylation | Fusarium graminearum |

Research on Enzyme Inhibition in Fungal Systems for Pathway Modulation

The enzymes involved in the biosynthesis of mycotoxins, such as those in the culmorin pathway, represent potential targets for the development of agents to control fungal growth and mycotoxin production. nih.govnih.govresearchgate.net By inhibiting key enzymes in these pathways, it is possible to modulate or completely block the formation of harmful fungal metabolites. This approach is a focal point of research for developing novel and specific antifungal strategies.

Inhibition of this compound Synthase as a Target for Fungal Control Strategies

This compound synthase, the enzyme responsible for the first committed step in culmorin biosynthesis, is a particularly attractive target for the development of specific inhibitors. nih.gov The inhibition of this enzyme would directly block the production of this compound and, consequently, the downstream mycotoxin culmorin. nih.gov Such a strategy could help in reducing the contamination of agricultural products with mycotoxins. nih.gov Research in this area has included structure-based virtual screening to identify potential small-molecule inhibitors of this compound synthase. nih.gov This computational approach has led to the identification of several candidate compounds that are predicted to bind to the active site of the enzyme and inhibit its function, offering a starting point for the development of novel agrochemicals to combat Fusarium head blight. nih.gov

In Vitro Biological Activity Studies of this compound-Derived Fungal Metabolites

The fungal metabolites derived from this compound, most notably culmorin and its hydroxylated derivatives, have been investigated for their biological activities in various in vitro assays. nih.govmdpi.comnih.govresearchgate.netfrontiersin.orgnih.govmdpi.com These studies aim to understand the biological roles of these compounds and to explore their potential for various applications.

Antifungal Activity in Research Models

While culmorin itself is considered a mycotoxin, research has also explored the antifungal properties of it and other related compounds derived from the this compound pathway. nih.govmdpi.comnih.gov These studies are often part of broader screenings of fungal secondary metabolites for antimicrobial activity. The rationale is that these compounds may play a role in the ecological competition among microorganisms. While specific, quantitative data on the antifungal activity of this compound-derived metabolites is not extensively detailed in the provided search results, the general context of investigating fungal metabolites for such properties is well-established. nih.govresearchgate.netnih.gov

Despite a comprehensive search for scientific literature focusing on the phytotoxic effects of the chemical compound this compound on plant tissues from a mechanistic and in vitro perspective, no specific research studies detailing these effects were identified.

Extensive database searches for terms such as "this compound phytotoxicity," "this compound allelopathy," "in vitro effects of this compound on plant cells," and related queries did not yield any published papers containing data on its impact on seed germination, seedling growth, or cellular-level interactions in plants. The majority of the available research on this compound centers on its chemical synthesis and the exploration of some of its other biological activities, none of which pertain to its effects on plant life.

While research exists on the phytotoxic and allelopathic properties of other terpenoids, and even on the related compound borneol, this information cannot be directly extrapolated to this compound without specific experimental evidence. The user's request for detailed research findings and data tables on the phytotoxic effects of this compound cannot be fulfilled based on the currently available scientific literature.

Therefore, section 6.4.2, focusing on the phytotoxic effects of this compound on plant tissues, cannot be written as there is no data to support it.

Future Directions and Emerging Research Avenues

Development of Next-Generation Synthetic Strategies for Longiborneol and Complex Analogues

The total synthesis of natural products serves as a crucial platform for developing and testing new chemical strategies. nih.govnih.gov In the case of this compound, research is shifting away from classical retrosynthetic paradigms, which often construct the topologically complex bicyclo[2.2.1] core at a late stage. nih.govdigitellinc.com An emerging, more efficient orthogonal strategy involves starting with a topologically complex material, such as a functionalized camphor (B46023) derivative, which already contains the bicyclo[2.2.1] framework. nih.govdigitellinc.com This "camphor first" approach, enabled by skeletal remodeling of abundant chiral terpenes like (S)-carvone, has led to the shortest known synthesis of this compound to date. nih.govnih.govresearchgate.net

A key element of these next-generation strategies is the use of late-stage C–H functionalization. nih.govnih.gov This powerful technique allows for the selective introduction of functional groups, primarily oxygen, onto the C–H rich skeleton of this compound after the core structure is assembled. nih.govescholarship.org This approach facilitates the divergent synthesis of a wide array of oxidized this compound congeners from a common intermediate. nih.govdigitellinc.com Methods such as metal-mediated hydrogen atom transfer (MHAT)-initiated cyclizations and various C-H oxidation tactics are being employed to create a diverse library of analogues. nih.govnih.gov These strategies not only enhance synthetic efficiency but also provide access to complex molecular architectures that would be difficult to obtain through traditional methods. nih.govresearchgate.net

| Synthetic Strategy | Key Features | Primary Outcome | Reference |

|---|---|---|---|

| Classical Retrosynthesis (e.g., Strategic Bond Analysis) | Constructs complex bridged ring systems at a late stage of synthesis. | Longer synthetic routes. | nih.gov |

| "Functionalized Camphor" Strategy | Begins with a topologically complex bicyclo[2.2.1] starting material derived from skeletal remodeling of chiral pool terpenes (e.g., carvone). | Shortest total synthesis of this compound (9 steps from carvone). | nih.govdigitellinc.comresearchgate.net |

| Late-Stage C–H Functionalization | Selectively introduces oxygen and other functional groups onto the core skeleton in the final steps. | Divergent synthesis of numerous oxidized this compound congeners (e.g., hydroxylongiborneols, culmorin). | nih.govnih.govescholarship.org |

| Metal-Mediated Hydrogen Atom Transfer (MHAT) | Enables rapid construction of the this compound skeleton via a key cyclization step. | Efficient formation of the tricyclic core. | nih.gov |

Advanced Enzymatic Engineering for Tailored this compound Production and Derivatization

Biocatalysis offers a powerful and sustainable alternative to chemical synthesis for producing complex molecules. Future research will increasingly focus on harnessing and engineering enzymes for the tailored production of this compound and its derivatives. The biosynthesis of terpenoids involves terpene synthase (TPS) enzymes, which create the core carbon skeleton, and tailoring enzymes, such as cytochrome P450 monooxygenases (CYP450s), which perform oxidative modifications. nih.govnih.gov

A key area of development is the engineering of these enzymes to create novel products. For instance, the hydroxylation of this compound to produce culmorin (B1213837) in the fungus Fusarium graminearum is known to be catalyzed by a CYP450 monooxygenase. nih.gov Advanced techniques like directed evolution, which mimics natural evolution in the laboratory through iterative cycles of mutation and selection, can be used to alter the specificity and efficiency of such enzymes. nih.govmdpi.com This could allow for the regioselective and stereoselective hydroxylation of the this compound scaffold at positions that are difficult to access through chemical synthesis. By combining genes and tailoring enzymes from different biosynthetic pathways in a heterologous host like Aspergillus oryzae or Saccharomyces cerevisiae, it may be possible to generate a wide array of novel this compound derivatives through a process known as total biosynthesis. nih.govresearchgate.net

Deeper Elucidation of this compound's Ecological and Inter-Organismal Significance

While the chemical synthesis of this compound is advancing rapidly, its precise role in nature remains largely unexplored. Sesquiterpenoids in plants and fungi often function as key signaling molecules or defense compounds in ecological interactions. nih.govmdpi.com They can be involved in attracting pollinators, deterring herbivores, or acting as antimicrobial agents. iiserpune.ac.innih.gov

Future research must focus on elucidating the specific ecological functions of this compound. For example, its production by plant pathogenic fungi like Fusarium suggests a potential role in plant-fungus interactions. nih.gov Investigating how this compound and its derivatives, such as culmorin, affect host plants or competing microbes could reveal novel biochemical defense or virulence mechanisms. Furthermore, studying the emission of this compound from plants or fungi could indicate a role in communicating with insects or other organisms. nih.govwisc.edu A deeper understanding of its natural function will not only provide ecological insights but also guide the search for new biological activities and applications.

Application of Computational Design for Biosynthetic Pathway Modulation

The integration of computational tools with metabolic engineering is revolutionizing the production of natural products. mdpi.com For this compound, computational design can be applied to rationally modulate its biosynthetic pathway to enhance yields or generate novel derivatives. Semi-rational strategies that use computational prescreening can significantly reduce the experimental workload required to find beneficial enzyme mutations. mdpi.compreprints.org

Metabolic flux analysis can be used to model the flow of carbon through the terpenoid biosynthetic pathways (the mevalonate and MEP pathways) to identify potential bottlenecks and competing pathways. preprints.orgnih.gov This information can guide genetic modifications, such as the overexpression of rate-limiting enzymes like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) or the knockout of competing enzymes like squalene synthase (SQS), to channel more precursors towards this compound production. preprints.orgnih.gov Furthermore, machine learning and computational chemistry models are becoming increasingly accurate at predicting the function and substrate specificity of terpene synthases and other enzymes, which will accelerate the discovery and engineering of new biocatalysts for this compound biosynthesis. preprints.org

Exploration of this compound as a Platform for Architecturally Complex Molecules

The unique and rigid tricyclic core of this compound makes it an excellent scaffold for the synthesis of other architecturally complex molecules. nih.gov Modern synthetic strategies, particularly those employing skeletal remodeling and late-stage functionalization, have demonstrated that the this compound framework is not a static endpoint but a versatile platform for further chemical exploration. nih.govresearchgate.net

Researchers have successfully used a common intermediate in this compound synthesis to prepare at least nine different oxygenated congeners, including compounds with hydroxyl groups at the C3, C5, C11, C12, C14, and C15 positions. nih.govescholarship.org This was achieved through a variety of modern oxidation tactics, such as allylic oxidation and directed C–H acetoxylation. nih.govescholarship.org Moreover, the this compound scaffold itself can be rearranged to form other natural product frameworks. For example, treating this compound with methylsulfamoyl chloride prompts a Wagner–Meerwein shift that yields longifolene (B8805489), another complex sesquiterpenoid. nih.gov This demonstrates the potential of using this compound as a starting point for accessing a wide range of topologically diverse molecules.

| This compound Derivative/Rearrangement Product | Key Synthetic Method | Significance | Reference |

|---|---|---|---|

| 3-Hydroxythis compound | Mukaiyama hydration | Demonstrates selective functionalization of the seven-membered ring. | nih.govescholarship.org |

| 5-Hydroxythis compound | SeO2-mediated allylic oxidation | Highlights activation of allylic positions for diversification. | nih.gov |

| 12-Hydroxythis compound | Directed C–H functionalization | Achieves functionalization of a sterically hindered methyl group. | nih.gov |

| 14- & 15-Hydroxythis compound | Relay oxidation strategy using an oxime directing group | Enables functionalization of remote, unactivated primary C–H bonds. | nih.govnih.gov |

| Culmorin & Culmorone | Undirected C–H oxidation (e.g., with Fe-(PDP) catalyst) | Accesses biologically relevant oxidized congeners. | nih.govnih.gov |

| Longifolene | Scaffold rearrangement (Wagner–Meerwein shift) | Shows utility of the this compound skeleton to access different terpenoid frameworks. | nih.gov |

Mechanistic Studies of Novel Biological Interactions of this compound Derivatives

A significant future avenue of research lies in screening the newly synthesized this compound derivatives for biological activity and subsequently elucidating their mechanisms of action. While data on this compound itself is sparse, structurally related sesquiterpenoids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antibacterial, and cytotoxic properties. mdpi.com The diverse library of oxygenated analogues now accessible provides a valuable resource for biological screening programs.

Initial studies would involve testing these compounds in a variety of bioassays to identify potential therapeutic leads. For any active compounds, detailed mechanistic studies would be required to understand how they interact with biological systems at the molecular level. This could involve identifying protein targets, characterizing enzyme inhibition kinetics, or studying effects on cellular signaling pathways. Such research could uncover novel modes of action and validate the this compound scaffold as a promising starting point for the development of new therapeutic agents.

Q & A

Q. What are the key synthetic methodologies for Longiborneol, and how have they evolved over time?

this compound has been synthesized via multiple routes. Early methods, such as the 1974 approach by Welch and Walters, employed a Wittig reaction on bicyclic aldehyde intermediates followed by hydroboration-oxidation, yielding diol precursors with moderate efficiency (49% yield for diol formation) . Recent advancements, like the 2022 "functionalized camphor strategy," reduced synthetic steps to 9 while achieving a 33% overall yield through iron-mediated hydrogen atom transfer (MHAT) reactions and selective oxidations . Methodological improvements include leveraging modular intermediates (e.g., compound 15 in Fig. 3 of ) to streamline tricyclic skeleton assembly.

Q. What analytical techniques are critical for confirming this compound’s structural identity and purity?

Nuclear magnetic resonance (NMR) spectroscopy, particularly with europium shift reagents, is essential for resolving complex coupling patterns (e.g., the AMX system for C-8 and C-1 protons) and verifying stereochemistry . Gas chromatography-mass spectrometry (GC-MS) and X-ray crystallography are also used to validate purity and crystallinity, especially for novel derivatives like 3-hydroxythis compound and 5-hydroxythis compound .

Q. How is this compound biosynthesized in Fusarium graminearum, and what is its role in mycotoxin production?

this compound synthase catalyzes the cyclization of farnesyl diphosphate into this compound, a precursor to culmorin—a mycotoxin that enhances deoxynivalenol (DON) toxicity in wheat . The enzyme’s structural flexibility, confirmed via 100-ns molecular dynamics (MD) simulations (Fig. 4a-b in ), enables substrate binding and product release. Disrupting this pathway via enzyme inhibition could reduce mycotoxin contamination .

Advanced Research Questions

Q. How can computational strategies improve the discovery of this compound synthase inhibitors?

Structure-based virtual screening (VS) combines homology modeling, MD simulations, and ensemble docking to identify inhibitors. For example, a 3D model of F. graminearum this compound synthase was built using conserved α-helical domains from fungal sesquiterpene synthases, followed by MD simulations to capture conformational flexibility. Docking 15,000 drug-like compounds against this ensemble identified three non-phosphonate inhibitors with potential agrochemical applications .

Q. What experimental and computational approaches resolve contradictions in synthetic yield data for this compound intermediates?

Discrepancies in hydroboration-oxidation yields (e.g., 49% in vs. 85% in ) can be analyzed through reaction optimization studies. For instance, screened conditions (e.g., solvent, catalyst, temperature) using Tables S2 and S5 to maximize MHAT efficiency. Computational tools like density functional theory (DFT) can model transition states to explain steric or electronic effects impacting yields.

Q. How does the structural stability of this compound synthase influence its catalytic activity?

MD simulations reveal that this compound synthase maintains a backbone RMSD < 2.5 Å over 100 ns, with stable secondary structures (Fig. 4a-b in ). Key residues in the active site (e.g., Asp-rich motifs) show minimal conformational drift, suggesting rigid substrate-binding pockets. Mutagenesis studies targeting these regions could validate their role in cyclization efficiency .

Q. What strategies enable the synthesis of this compound derivatives with varying oxidation states?

The "functionalized camphor strategy" ( ) uses late-stage C–H functionalization on a common tricyclic intermediate (15 ). For example:

- Mukaiyama oxidation introduces a 3-hydroxy group.

- Riley oxidation adds a 5-hydroxy group. These transformations are guided by steric accessibility and metal catalyst selectivity (e.g., Fe vs. Mn), enabling the synthesis of nine derivatives with 33–85% stepwise yields.

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported biological roles of this compound and culmorin?

While links this compound to culmorin biosynthesis, some studies suggest it may act independently. To resolve this, isotopic labeling (e.g., -farnesyl diphosphate) can track metabolic flux in F. graminearum cultures, while gene knockout strains (e.g., ΔCML1) can confirm enzyme-substrate relationships .

Q. What statistical practices ensure reproducibility in this compound-related quantitative studies?

- Report means ± SD with precision aligned to instrumentation (e.g., GC-MS data to three significant figures).

- Define significance thresholds a priori (e.g., p < 0.05 via ANOVA for yield comparisons).

- Archive raw data (e.g., NMR spectra, chromatograms) in supplementary materials for independent validation .

Methodological Frameworks

What FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound research questions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.